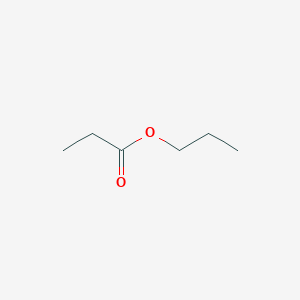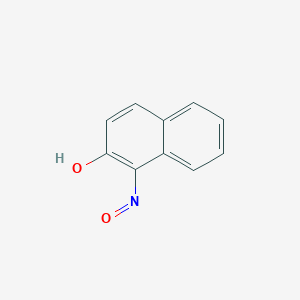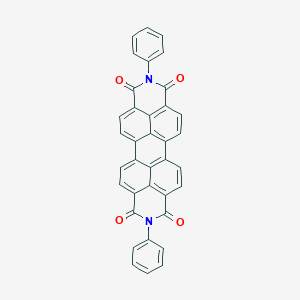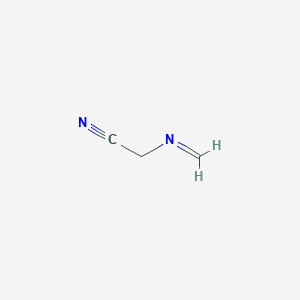![molecular formula C20H8I4Na2O4 B091398 Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate CAS No. 128-72-3](/img/structure/B91398.png)
Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate, also known as iopromide, is a contrast agent used in medical imaging procedures such as CT scans and angiograms. It was first introduced in the 1980s and has since become a widely used contrast agent due to its high solubility and low toxicity.
Wirkmechanismus
Iopromide works by selectively increasing the contrast between different tissues in the body. It does this by absorbing X-rays at a different rate than the surrounding tissues, which allows for clearer images to be obtained. The mechanism of action of Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate has been well-studied and is well-understood.
Biochemical and Physiological Effects
Iopromide is a relatively safe contrast agent, with few reported adverse effects. It is excreted primarily through the kidneys, and studies have shown that it does not accumulate in the body over time. However, in rare cases, Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate can cause allergic reactions or kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
Iopromide has several advantages for use in lab experiments. It is highly soluble in water, which makes it easy to work with. It is also relatively cheap and widely available. However, Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate has some limitations as well. Its high solubility can make it difficult to control the concentration of the contrast agent in experiments, and its use in certain types of experiments may be limited due to its potential effects on cell viability.
Zukünftige Richtungen
There are several potential future directions for research on Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate. One area of interest is in the development of new contrast agents with improved properties, such as increased solubility or decreased toxicity. Another area of interest is in the use of Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate in combination with other chemotherapy drugs for the treatment of cancer. Finally, there is ongoing research into the potential use of Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate in other types of medical imaging procedures, such as MRI scans.
Conclusion
In conclusion, Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate is a widely used contrast agent with a well-established synthesis method and mechanism of action. It has several advantages for use in lab experiments, but also has some limitations. Ongoing research is focused on improving the properties of Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate and exploring its potential use in other areas of medicine.
Synthesemethoden
Iopromide is synthesized through a multi-step process that involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid with 4-hydroxybenzophenone in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to form Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate. The synthesis method has been well-established and is widely used in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
Iopromide is used as a contrast agent in medical imaging procedures such as CT scans and angiograms. Its high solubility and low toxicity make it an ideal contrast agent for these procedures. In addition to its use in medical imaging, Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate has also been studied for its potential use in cancer treatment. Studies have shown that Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate can enhance the effectiveness of certain chemotherapy drugs by increasing their uptake into cancer cells.
Eigenschaften
CAS-Nummer |
128-72-3 |
|---|---|
Produktname |
Disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate |
Molekularformel |
C20H8I4Na2O4 |
Molekulargewicht |
865.9 g/mol |
IUPAC-Name |
disodium;4-[4,5,6,7-tetraiodo-1-(4-oxidophenyl)-3-oxo-2-benzofuran-1-yl]phenolate |
InChI |
InChI=1S/C20H10I4O4.2Na/c21-15-13-14(16(22)18(24)17(15)23)20(28-19(13)27,9-1-5-11(25)6-2-9)10-3-7-12(26)8-4-10;;/h1-8,25-26H;;/q;2*+1/p-2 |
InChI-Schlüssel |
BJIHPGIDXVDIEW-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3I)I)I)I)C(=O)O2)C4=CC=C(C=C4)[O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3I)I)I)I)C(=O)O2)C4=CC=C(C=C4)[O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenzo[g,p]chrysene](/img/structure/B91316.png)












